1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide
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Overview
Description
“1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . The yield of these compounds can vary depending on the specific synthesis process and conditions . For example, one study reported a yield of 75% with a melting point of 251–252 °C .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives, including “this compound”, is characterized by the presence of an imidazo[2,1-b]thiazole ring . The structure-activity relationship revealed that certain substitutions on the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied in the context of their potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, one study reported a melting point of 251–252 °C for a similar compound .Properties
IUPAC Name |
1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(13-9-19-7-8-22-15(19)17-13)16-14(21)12-3-5-18(6-4-12)11(2)20/h7-10,12H,3-6H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAULCVGONSMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CSC2=N1)NC(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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